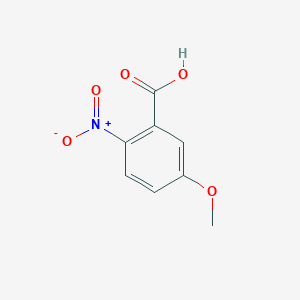

5-Methoxy-2-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URADKXVAIGMTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320805 | |

| Record name | 5-Methoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-69-5 | |

| Record name | 5-Methoxy-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 364656 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1882-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methoxy-2-nitrobenzoic Acid: A Technical Overview for Researchers

IUPAC Name: 5-Methoxy-2-nitrobenzoic acid

This technical guide provides an in-depth overview of this compound, a key chemical intermediate in organic synthesis, particularly for pharmaceutical and materials science research. This document outlines its chemical structure, physicochemical properties, and a detailed experimental protocol for its application in the synthesis of a betrixaban intermediate.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.14 g/mol [1][2][3] |

| CAS Number | 1882-69-5[1][2][3] |

| Appearance | Beige to grey or brown granules[1][4] |

| Melting Point | 125-130 °C[1][2] |

| Boiling Point | 399.7 °C at 760 mmHg[1] |

| Density | 1.43 g/cm³[1] |

| Solubility | Soluble in Methanol[1] |

| pKa | 2.06 ± 0.25 (Predicted)[1] |

| LogP | 1.82480[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 5[1] |

| Rotatable Bond Count | 2[1] |

Experimental Protocols

This compound serves as a crucial starting material in the synthesis of various pharmaceutical intermediates. Below is a detailed experimental protocol for the synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide, an intermediate in the preparation of the anticoagulant drug betrixaban.

Objective: To synthesize N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide using this compound.

Materials:

-

This compound (19.7g, 0.1mol)

-

N-hydroxysuccinimide (NHS) (14.9g, 0.13mol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (24.9g, 0.13mol)

-

2-Amino-5-chloropyridine (16.6g, 0.13mol)

-

N,N-dimethylformamide (DMF) (98.5ml)

-

Water

-

Ethanol

-

Three-neck flask

-

Stirring apparatus

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

To a three-neck flask, add 19.7g (0.1mol) of this compound, 14.9g (0.13mol) of N-hydroxysuccinimide, and 24.9g (0.13mol) of EDC·HCl.

-

Add 98.5ml of N,N-dimethylformamide to the flask and stir the mixture to dissolve the solids.

-

Stir the reaction mixture for 1 hour at a temperature of 25 °C.

-

Add 16.6g (0.13mol) of 2-amino-5-chloropyridine to the reaction mixture and continue to stir.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, add 985ml of water to the reaction liquid.

-

Reduce the temperature to 5 °C and continue stirring for 8 hours to induce crystallization.

-

Filter the resulting solid and wash the filter cake sequentially with 40ml of water and 40ml of ethanol.

-

Dry the filter cake for 10 hours under vacuum at a temperature of 40 °C to obtain the final product, N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of the betrixaban intermediate starting from this compound.

Caption: Synthesis workflow for a betrixaban intermediate.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis with significant applications in the pharmaceutical industry and materials science.

-

Pharmaceutical Synthesis: It is a key starting material for the synthesis of various complex molecules. For instance, it is used in the preparation of Cathepsin S inhibitors, which have potential antitumor applications.[1] Additionally, derivatives of this compound are utilized in the synthesis of 2-aminocombretastatin analogues, which are being investigated as potential antimitotic agents for cancer therapy.[1] It has also been used as a starting material in the synthesis of dictyoquinazol A, a neuroprotective compound, and pyrrolobenzodiazepines.[2]

-

Chemical Intermediate: The presence of the methoxy, nitro, and carboxylic acid functional groups on the benzene ring allows for a variety of chemical transformations. The electron-withdrawing nitro group increases the acidity of the carboxylic acid and influences the regioselectivity of further reactions on the aromatic ring. This makes it a valuable intermediate for constructing more complex molecular architectures.

References

An In-depth Technical Guide to 5-Methoxy-2-nitrobenzoic Acid (CAS Number: 1882-69-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-nitrobenzoic acid, with the CAS number 1882-69-5, is a valuable substituted nitrobenzoic acid derivative. It serves as a key intermediate in the synthesis of a range of pharmacologically active molecules and complex organic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, purification methods, and a summary of its significant applications in medicinal chemistry. The document includes tabulated quantitative data for easy reference and visual diagrams generated using Graphviz to illustrate synthetic pathways and mechanisms of action of compounds derived from it.

Chemical and Physical Properties

This compound is typically a beige to brown granular or crystalline powder.[1] It is soluble in methanol.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1882-69-5 | [1][3] |

| Molecular Formula | C₈H₇NO₅ | [3] |

| Molecular Weight | 197.14 g/mol | [3] |

| Appearance | Beige to grey or brown granules/crystalline powder | [1] |

| Melting Point | 125-130 °C | [1] |

| Boiling Point | 399.7 °C at 760 mmHg (estimated) | [2] |

| Density | 1.43 g/cm³ (estimated) | [2] |

| pKa | 2.06 ± 0.25 (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1][2] |

| InChI Key | URADKXVAIGMTEG-UHFFFAOYSA-N | [4] |

| SMILES | COC1=CC(=C(C=C1)--INVALID-LINK--[O-])C(=O)O | [3] |

Synthesis and Purification

Synthetic Route: Nitration of 3-Methoxybenzoic Acid

A common method for the synthesis of this compound involves the nitration of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director, and the carboxylic acid group is a meta-director. This substitution pattern directs the incoming nitro group to the positions ortho and para to the methoxy group. The position ortho to the methoxy group and meta to the carboxylic acid group (C2) is sterically hindered. The other ortho position (C6) is also a possibility. The para position to the methoxy group (C5) is also meta to the carboxylic acid, making it a favorable position for nitration. Therefore, the nitration of 3-methoxybenzoic acid can yield a mixture of isomers, primarily this compound and 3-methoxy-4-nitrobenzoic acid, along with other minor byproducts. Careful control of reaction conditions is crucial to maximize the yield of the desired product.

Experimental Protocol: Synthesis

This protocol is a general representation and may require optimization.

Materials:

-

3-Methoxybenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 65-70%)

-

Ice

-

Deionized water

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 20 mL of concentrated sulfuric acid.

-

Once the sulfuric acid is cooled to 0-5 °C, slowly add 10 g of 3-methoxybenzoic acid in portions, ensuring the temperature does not exceed 10 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of 3-methoxybenzoic acid over 30-60 minutes, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

-

Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Wash the crude product thoroughly with cold deionized water until the washings are neutral to pH paper.

Experimental Protocol: Purification by Recrystallization

Procedure:

-

Transfer the crude, air-dried product to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.

-

Slowly add hot water to the ethanolic solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature. Crystals of this compound should form.

-

To maximize the yield, cool the flask in an ice bath for at least 30 minutes.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Spectroscopic Data

Note: Experimental spectroscopic data for this compound is not widely available in public databases. The following represents predicted data and typical spectral features for a compound with this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

~10-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.

-

~7.5-8.0 ppm (doublet, 1H): Aromatic proton ortho to the nitro group.

-

~7.0-7.4 ppm (doublet of doublets, 1H): Aromatic proton meta to both the nitro and methoxy groups.

-

~6.8-7.1 ppm (doublet, 1H): Aromatic proton ortho to the methoxy group.

-

~3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).

¹³C NMR (Predicted):

-

~165-170 ppm: Carboxylic acid carbon (-COOH).

-

~160-165 ppm: Aromatic carbon attached to the methoxy group.

-

~145-150 ppm: Aromatic carbon attached to the nitro group.

-

~125-135 ppm: Aromatic CH carbons.

-

~110-120 ppm: Aromatic CH carbons.

-

~105-115 ppm: Aromatic CH carbons.

-

~56 ppm: Methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy

Characteristic Peaks:

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing broadness due to hydrogen bonding.

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, 1480 cm⁻¹: Aromatic C=C stretches.

-

~1530 cm⁻¹ (strong): Asymmetric NO₂ stretch.

-

~1350 cm⁻¹ (strong): Symmetric NO₂ stretch.

-

~1250 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether.

-

~1020 cm⁻¹: Symmetric C-O-C stretch of the aryl ether.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 197.

-

[M-OH]⁺: m/z = 180 (loss of the hydroxyl radical from the carboxylic acid).

-

[M-NO₂]⁺: m/z = 151 (loss of the nitro group).

-

[M-COOH]⁺: m/z = 152 (loss of the carboxyl group).

Applications in Drug Development

This compound is a crucial building block for several classes of therapeutic agents.

Synthesis of Betrixaban Intermediate

Betrixaban is an oral, direct Factor Xa inhibitor used for the prophylaxis of venous thromboembolism. This compound is a key starting material in its synthesis. The synthesis involves the amidation of this compound with 2-amino-5-chloropyridine to form an intermediate, which then undergoes further transformations.

Precursor to Cathepsin S Inhibitors

This compound is utilized in the synthesis of inhibitors of Cathepsin S, a cysteine protease involved in antigen presentation and immune responses.[1] Overactivity of Cathepsin S is implicated in various autoimmune diseases and cancers. Inhibitors of this enzyme represent a promising therapeutic strategy.

The general mechanism of Cathepsin S in antigen presentation involves the degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This allows for the loading of antigenic peptides onto the MHC class II molecule for presentation to T-helper cells, initiating an immune response.

Synthesis of 2-Aminocombretastatin Derivatives

This compound also serves as a starting material for the synthesis of 2-aminocombretastatin derivatives, which are investigated as potent antimitotic agents.[1] Combretastatins are known to inhibit tubulin polymerization, a critical process for microtubule formation and cell division. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in cancer cells.

Other Applications

This compound is also a precursor for the synthesis of other bioactive compounds, including:

-

Dictyoquinazol A: A neuroprotective compound.

-

Pyrrolobenzodiazepines: A class of compounds with antitumor properties.

Safety Information

This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be taken when handling this compound.

Hazard and Precautionary Statements:

-

Hazard Codes: Xi (Irritant)

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection)

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

Conclusion

This compound (CAS 1882-69-5) is a versatile and important chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the areas of anticoagulants, anticancer agents, and immunomodulators. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its role in the development of key therapeutic molecules. The provided data and diagrams serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery.

References

A Comprehensive Technical Guide to 5-Methoxy-2-nitrobenzoic acid

This guide provides an in-depth overview of 5-Methoxy-2-nitrobenzoic acid, a key chemical intermediate in the synthesis of various biologically active molecules. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Data

This compound is a substituted nitrobenzoic acid derivative. Its fundamental molecular properties are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C8H7NO5 | [1][2][3] |

| Molecular Weight | 197.14 g/mol | [1] |

| CAS Number | 1882-69-5 | [2][3][4] |

| Canonical SMILES | COC1=CC(=C(C=C1)--INVALID-LINK--[O-])C(=O)O | [2] |

| InChI Key | URADKXVAIGMTEG-UHFFFAOYSA-N | [3] |

| Appearance | Beige to grey or brown granules | [2] |

| Melting Point | 125-130 °C | [2][4][5] |

Synthetic Applications and Experimental Protocols

This compound serves as a crucial starting material in the synthesis of a variety of compounds with significant therapeutic potential. Its chemical structure allows for versatile modifications, making it a valuable building block in medicinal chemistry.

1. Synthesis of Cathepsin S Inhibitors:

This compound is utilized in the synthesis of inhibitors for Cathepsin S, an enzyme implicated in antitumor applications.[4] The general workflow for such a synthetic route is outlined below.

References

- 1. 2-Methoxy-5-nitrobenzoic acid | C8H7NO5 | CID 284163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | CAS 1882-69-5 [matrix-fine-chemicals.com]

- 4. This compound | 1882-69-5 [chemicalbook.com]

- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

Solubility of 5-Methoxy-2-nitrobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 5-Methoxy-2-nitrobenzoic acid. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this guide furnishes qualitative information and presents quantitative data for structurally analogous nitrobenzoic acids to offer valuable comparative insights. Furthermore, this document outlines detailed experimental protocols to enable researchers to determine precise solubility data for their specific applications.

Qualitative Solubility Data

Quantitative Solubility of Structurally Related Compounds

To provide a reasonable estimation of the solubility behavior of this compound, the following tables summarize the experimentally determined mole fraction solubility of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in seven common organic solvents at various temperatures. This data, from a study by Zhang et al., can serve as a useful benchmark for solvent selection and experimental design.[4] The solubility of these related compounds generally increases with temperature.[4]

Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents [4]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene |

| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 |

| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 |

| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 |

| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 |

| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 |

| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 |

Table 2: Mole Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents [4]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene |

| 273.15 | 0.034 | 0.023 | 0.021 | 0.015 | 0.003 | 0.001 |

| 283.15 | 0.049 | 0.034 | 0.031 | 0.022 | 0.005 | 0.002 |

| 293.15 | 0.069 | 0.049 | 0.045 | 0.033 | 0.008 | 0.003 |

| 303.15 | 0.096 | 0.070 | 0.065 | 0.048 | 0.012 | 0.005 |

| 313.15 | 0.133 | 0.099 | 0.092 | 0.069 | 0.018 | 0.008 |

| 323.15 | 0.182 | 0.138 | 0.129 | 0.098 | 0.027 | 0.012 |

Experimental Protocol for Solubility Determination

The following protocol details the isothermal saturation method, a widely used technique for determining the solubility of a solid compound in a solvent.

Materials and Apparatus

-

Compound: this compound (high purity)

-

Solvents: Desired organic solvents (analytical grade)

-

Apparatus:

-

Jacketed glass vessel or temperature-controlled flasks

-

Magnetic stirrer and stir bars or orbital shaker

-

Thermostatic bath for temperature control

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance (accurate to ±0.0001 g)

-

Pipettes and glassware

-

Evaporating dishes or vials for gravimetric analysis

-

UV-Vis spectrophotometer (optional, for analysis by spectroscopy)

-

Procedure: Isothermal Saturation

-

Preparation: Add an excess amount of solid this compound to a temperature-controlled vessel. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vessel.

-

Equilibration: Seal the vessel to prevent solvent evaporation. Agitate the mixture at a constant speed using a magnetic stirrer or shaker. Maintain a constant temperature using the thermostatic bath. The system should be allowed to reach equilibrium, which can take from 24 to 72 hours.

-

Sample Withdrawal: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the sample using a syringe filter to remove any undissolved solid particles.

Quantitative Analysis of the Saturated Solution

The concentration of this compound in the filtered saturated solution can be determined by several methods.

This method is straightforward and relies on evaporating the solvent to determine the mass of the dissolved solute.[5][6]

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Transfer a known volume or mass of the filtered saturated solution into the dish and weigh it (W₂).

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Cool the dish in a desiccator and reweigh (W₃).

-

Calculations:

-

Mass of dissolved solute = W₃ - W₁

-

Mass of solvent = W₂ - W₃

-

Solubility can be expressed as g/100 g solvent or other relevant units.

-

This method is suitable if the compound has a distinct chromophore that absorbs in the UV-Vis spectrum.[7][8][9]

-

Determine λ_max: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum to find the wavelength of maximum absorbance (λ_max).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λ_max and plot absorbance versus concentration to create a calibration curve.

-

Measure Sample Absorbance: Take a precise aliquot of the filtered saturated solution and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Calculate Concentration: Measure the absorbance of the diluted sample at λ_max and use the calibration curve to determine its concentration. Account for the dilution factor to calculate the concentration of the original saturated solution.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination.

References

- 1. lookchem.com [lookchem.com]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. This compound CAS#: 1882-69-5 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. researchgate.net [researchgate.net]

- 8. measurlabs.com [measurlabs.com]

- 9. longdom.org [longdom.org]

Spectroscopic Analysis of 5-Methoxy-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-2-nitrobenzoic acid, a compound of interest in the synthesis of various pharmaceutical agents, including Cathepsin S inhibitors with potential antitumor applications.[1] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The spectroscopic data presented below are predicted based on the known chemical structure of this compound and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.9-8.1 | Doublet | 1H | Ar-H |

| ~7.2-7.4 | Doublet of doublets | 1H | Ar-H |

| ~7.0-7.2 | Doublet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ |

Solvent: DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165-168 | -COOH |

| ~160-163 | Ar-C-OCH₃ |

| ~145-148 | Ar-C-NO₂ |

| ~130-133 | Ar-C |

| ~120-123 | Ar-CH |

| ~118-121 | Ar-CH |

| ~110-113 | Ar-CH |

| ~56 | -OCH₃ |

Solvent: DMSO-d₆. The spectrum is proton-decoupled.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~3000-3100 | Medium | C-H stretch (Aromatic) |

| ~2850-2960 | Medium | C-H stretch (Aliphatic, -OCH₃) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| ~1510-1550 & ~1340-1380 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 197.03 | [M]⁺ (Molecular ion) |

| 180.03 | [M-OH]⁺ |

| 152.03 | [M-COOH]⁺ |

| 151.02 | [M-NO₂]⁺ |

Ionization Method: Electron Impact (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for NMR analysis is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.[2][3] The sample is then dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, within a clean, dry NMR tube.[2][3] To ensure complete dissolution, gentle warming or sonication may be applied.[2][3] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[4]

-

Instrument Setup: NMR spectra are typically recorded on a spectrometer operating at a field strength of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[4]

-

Data Acquisition: For ¹H NMR, the spectral window should generally cover from -1 ppm to 9 ppm.[5] For ¹³C NMR, a window of -10 ppm to 180 ppm is standard.[5]

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform.[2] The resulting spectrum is then phased and baseline corrected to ensure accuracy.[2] The chemical shifts are calibrated relative to the solvent residual peak or the internal standard.[2]

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the thin solid film method:[6]

-

Sample Preparation: Approximately 50 mg of the solid this compound is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[6] A drop of this solution is then placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6]

-

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups within the molecule.

Mass Spectrometry (MS)

The following outlines a general procedure for obtaining a mass spectrum:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after being heated to ensure it is in the gas phase.[7]

-

Ionization: In the electron impact (EI) method, a high-energy electron beam is used to ionize the sample molecules, typically forming a radical cation (molecular ion).[7]

-

Mass Analysis: The generated ions are accelerated and then separated based on their mass-to-charge (m/z) ratio by a magnetic field.[7]

-

Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[8] The spectrum provides information about the molecular weight of the compound and the masses of its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | 1882-69-5 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. fiveable.me [fiveable.me]

The Rising Therapeutic Potential of 5-Methoxy-2-nitrobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-nitrobenzoic acid is a versatile scaffold in medicinal chemistry, serving as a starting material for a diverse range of derivatives with significant biological activities. The presence of the methoxy, nitro, and carboxylic acid functional groups provides multiple reaction sites for synthetic modifications, leading to the generation of novel compounds with potential applications in oncology, infectious diseases, and inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of this compound Derivatives

The chemical versatility of this compound allows for the synthesis of a wide array of derivatives, primarily through modifications of the carboxylic acid group to form amides, esters, and hydrazones, or by utilizing the nitro group for further heterocyclic ring formations.

Synthesis of 5-Methoxy-2-nitrobenzamides

A common synthetic route to 5-Methoxy-2-nitrobenzamides involves the activation of the carboxylic acid of this compound, followed by coupling with a desired amine. A typical procedure involves the use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as N-hydroxysuccinimide (NHS).[1]

General Synthetic Scheme for 5-Methoxy-2-nitrobenzamides:

Caption: Synthesis of 5-Methoxy-2-nitrobenzamides.

Synthesis of Quinazoline Derivatives

Quinazoline scaffolds, known for their broad pharmacological activities, can be synthesized from this compound. This multi-step synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with an appropriate reagent to form the quinazoline ring system.

Anticancer Activity

Derivatives of this compound have demonstrated promising cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of tubulin polymerization.

Cytotoxicity Data

The in vitro anticancer activity of these derivatives is commonly evaluated using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |

| Benzamide | N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide | Not Specified | Not Specified | [1] |

| Quinazoline | Erlotinib analogue | A549 (Lung) | 4.26 | [2] |

| Quinazoline | Erlotinib analogue | HCT116 (Colon) | 3.92 | [2] |

| Quinazoline | Erlotinib analogue | MCF-7 (Breast) | 0.14 | [2] |

| Quinazoline | Gefitinib (Standard) | A549 (Lung) | 17.9 | [2] |

| Quinazoline | Gefitinib (Standard) | HCT116 (Colon) | 21.55 | [2] |

| Quinazoline | Gefitinib (Standard) | MCF-7 (Breast) | 20.68 | [2] |

Mechanism of Action: Tubulin Polymerization Inhibition

Several quinazolinone derivatives have been shown to exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Inhibition of Tubulin Polymerization.

Antimicrobial Activity

Derivatives of this compound, particularly esters and heterocyclic variants, have been investigated for their antimicrobial properties against a range of bacteria and fungi. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Antimicrobial Susceptibility Data

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

| Derivative Class | Organism | MIC (µg/mL) | Reference |

| Nitrobenzamide | Human Macrophages | >32 (LC50) | [3] |

| Polyacetylene | Mycobacterium tuberculosis | 17.88 | [4] |

| Anthraquinone | Mycobacterium tuberculosis | 13.07 | [4] |

Note: Data for specific this compound derivatives is limited in the reviewed literature; related compounds are presented for context.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives, especially hydrazones, has been explored. A key mechanism of action is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a critical regulator of inflammatory gene expression.

In Vivo Anti-inflammatory Models

The carrageenan-induced paw edema model in rodents is a widely used assay to screen for acute anti-inflammatory activity.

Mechanism of Action: NF-κB Pathway Inhibition

Upon inflammatory stimuli, the IκB protein is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain nitrobenzoic acid derivatives have been shown to inhibit this pathway.[5]

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[6]

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[6]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6]

Broth Microdilution Method for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Carrageenan-Induced Paw Edema Assay

Principle: This in vivo model assesses acute inflammation by measuring the swelling of a rodent's paw after the injection of carrageenan.

Procedure:

-

Animal Dosing: Administer the test compound or vehicle to the animals.

-

Induction of Edema: After a specified time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.[7]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection.[7]

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Western Blot Analysis of NF-κB Pathway Proteins

Principle: This technique is used to detect and quantify specific proteins in a sample. For NF-κB pathway analysis, the levels of key proteins like p65 and IκBα are measured.

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS), then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-IκBα), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents. For instance, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, a methoxy group at the C-6 position of the benzo[b]furan ring resulted in the most potent tubulin polymerization inhibitors.[8] Shifting the methoxy group to other positions led to a decrease in activity.[8] This highlights the importance of the substitution pattern in optimizing the biological effects of these compounds.

Conclusion

Derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic accessibility and the potential for diverse structural modifications make this scaffold an attractive starting point for the development of novel therapeutic agents. Future research should focus on synthesizing and screening a wider range of derivatives to establish more definitive structure-activity relationships and to identify lead compounds for further preclinical and clinical development.

References

- 1. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]

- 2. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 3. benchchem.com [benchchem.com]

- 4. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 27883-60-9|Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate|BLD Pharm [bldpharm.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methoxy-2-nitrobenzoic Acid: From Historical Context to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules, particularly within the pharmaceutical industry. Its unique molecular architecture, featuring a carboxylic acid, a nitro group, and a methoxy group on a benzene ring, offers a versatile platform for chemical modifications. This guide provides a comprehensive overview of the historical context of its synthesis, its physicochemical properties, detailed experimental protocols for its preparation, and its significant applications in contemporary drug discovery and development.

Discovery and History

The synthesis of substituted benzoic acids was also a central theme in early organic synthesis. Compounds like benzoic acid, first described in the 16th century, and its derivatives were investigated for their therapeutic properties. The synthetic preparation of benzoic acid from coal tar derivatives commenced around 1860. It is highly probable that this compound was first prepared and characterized during this period of systematic investigation into the reactions of substituted aromatic compounds. Early methods would have likely involved the direct nitration of 3-methoxybenzoic acid, a logical precursor.

Physicochemical and Quantitative Data

A summary of the key quantitative and physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 1882-69-5 |

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.14 g/mol |

| Melting Point | 125-130 °C |

| Appearance | White to light yellow crystal powder |

| Solubility | Soluble in methanol |

| Density | 1.43 g/cm³ |

| Boiling Point | 399.7 °C at 760 mmHg |

| Flash Point | 195.5 °C |

| pKa | 2.06 ± 0.25 (Predicted) |

Experimental Protocols

Several synthetic routes to this compound have been developed. Below are detailed methodologies for two common laboratory-scale preparations.

Protocol 1: Nitration of 3-Methoxybenzoic Acid

This is a classical and direct approach to the synthesis of this compound.

Materials:

-

3-Methoxybenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10.0 g of 3-methoxybenzoic acid to 40 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.

-

Cool the mixture to 0-5 °C.

-

In a separate beaker, prepare a nitrating mixture by carefully and slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 3-methoxybenzoic acid over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

-

Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.

-

A precipitate of this compound will form.

-

Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

-

Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.

Protocol 2: Synthesis from 4,5-Dimethoxy-2-nitrobenzoic Acid

This method involves the selective demethylation of a related nitrobenzoic acid derivative.

Materials:

-

4,5-Dimethoxy-2-nitrobenzoic acid

-

Aqueous Potassium Hydroxide solution (10%)

-

Concentrated Hydrochloric Acid

-

Ice

-

Distilled water

-

Toluene (for purification)

Procedure:

-

To a round-bottom flask, add 50.0 g of 4,5-dimethoxy-2-nitrobenzoic acid and 275 mL of a 10% aqueous potassium hydroxide solution.

-

Heat the mixture to reflux and maintain reflux for 20 hours.

-

After the reaction is complete, cool the reaction mass to 5 °C in an ice bath.

-

Slowly acidify the cooled reaction mixture with concentrated hydrochloric acid with vigorous stirring.

-

A precipitate of 5-hydroxy-4-methoxy-2-nitrobenzoic acid will form.

-

Collect the precipitated solid by filtration and wash it with cold water.

-

The intermediate can be further purified with toluene to obtain the desired product.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its functional groups allow for a range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures.

One of the most significant applications of this compound is as a key intermediate in the synthesis of Betrixaban , a direct factor Xa inhibitor used for the prophylaxis of venous thromboembolism. In the synthesis of Betrixaban, this compound is first activated and then coupled with 2-amino-5-chloropyridine to form an amide bond, which constitutes a core part of the final drug molecule.

Furthermore, this compound is utilized in the synthesis of:

-

Cathepsin S inhibitors with potential antitumor applications.[1]

-

2-aminocombretastatin derivatives which are being investigated as antimitotic agents.[2][3]

-

Dictyoquinazol A , a neuroprotective compound.[2]

-

Pyrrolobenzodiazepines , a class of compounds with antitumor properties.[2]

Visualizations

Synthesis of this compound from 3-Methoxybenzoic Acid

Caption: A simplified workflow for the synthesis of this compound via nitration.

Role of this compound in the Synthesis of a Betrixaban Intermediate

Caption: The pathway showing the use of this compound in synthesizing a key intermediate for Betrixaban.

Conclusion

This compound, a compound with historical roots in the foundational era of organic synthesis, continues to be a molecule of significant interest to the scientific community. Its utility as a versatile intermediate, particularly in the synthesis of modern pharmaceuticals, underscores its enduring importance. This guide has provided a detailed overview of its historical context, physicochemical properties, synthetic methodologies, and applications, offering a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

A Technical Guide to 5-Methoxy-2-nitrobenzoic Acid for Researchers and Drug Development Professionals

Introduction

5-Methoxy-2-nitrobenzoic acid (CAS No: 1882-69-5) is a valuable substituted nitrobenzoic acid derivative that serves as a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic compounds.[1] Its utility is prominent in the development of therapeutic agents, including Cathepsin S inhibitors with potential antitumor applications and 2-aminocombretastatin derivatives investigated as antimitotic agents.[1] This technical guide provides a comprehensive overview of commercially available suppliers, their offered purity grades, detailed experimental protocols for its use in synthesis, and analytical methods for quality assessment, aimed at researchers, scientists, and professionals in the field of drug development.

Suppliers and Purity Grades

The procurement of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a range of chemical suppliers, each offering various purity grades suitable for different applications, from initial research to more stringent quality control required for later-stage development. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Name | Purity Grade | Available Quantities |

| Sigma-Aldrich | This compound | 97% | 25 g |

| TCI Chemical | This compound | >97.0% (GC)(T) | 5 g, 25 g |

| SynQuest Laboratories | This compound | Not Specified | 25 g, 100 g |

| Matrix Scientific | This compound | 95+% | 25 g, 100 g |

| Thermo Scientific Chemicals | This compound, 97% | ≥96.0% (HPLC) | 25 g |

| LookChem | This compound | 97% | Not Specified |

| ChemicalBook | This compound | 99% | Not Specified |

Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to consult the suppliers' websites for the most current information.

Experimental Protocols

This compound is a versatile intermediate. The following protocols provide examples of its application in synthesis and methods for its analysis.

Synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide (Betrixaban Intermediate)

This protocol is adapted from a patented method for the preparation of a key intermediate for the anticoagulant drug, betrixaban.[2]

Materials:

-

This compound (19.7 g, 0.1 mol)

-

N-hydroxysuccinimide (NHS) (11.5 g, 0.1 mol)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) (15.5 g, 0.1 mol)

-

2-amino-5-chloropyridine (12.8 g, 0.1 mol)

-

Tetrahydrofuran (THF), anhydrous (295.5 ml)

-

Water

-

Ethanol

Procedure:

-

To a three-neck flask, add this compound, N-hydroxysuccinimide, and EDC.

-

Add anhydrous tetrahydrofuran and stir the mixture to dissolve the solids.

-

Stir the reaction mixture for 30 minutes at 15 °C.

-

Add 2-amino-5-chloropyridine to the reaction mixture and continue stirring.

-

After the reaction is complete (monitored by TLC), add 1773 ml of water to the reaction liquid.

-

Cool the mixture to 10 °C and stir for 6 hours to facilitate crystallization.

-

Filter the resulting solid and wash the filter cake sequentially with 40 ml of water and 40 ml of ethanol.

-

Dry the filter cake under vacuum at 40 °C for 10 hours to yield N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide. The reported yield is approximately 88.4% with a purity of 98.6% by HPLC.[2]

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general HPLC method for determining the purity of this compound, based on common practices for analyzing aromatic carboxylic acids.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The acidic modifier ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

-

Sample Preparation: Accurately weigh the sample of this compound and dissolve it in the mobile phase to a similar concentration as the standard.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Determine the purity of the sample by comparing the peak area of the analyte with the calibration curve generated from the standards. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating experimental processes and logical relationships. The following sections provide Graphviz DOT scripts to generate such diagrams.

Synthesis Workflow: Preparation of a Betrixaban Intermediate

The following diagram illustrates the key steps in the synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide from this compound.

Analytical Workflow: HPLC Purity Determination

This diagram outlines the general workflow for assessing the purity of this compound using High-Performance Liquid Chromatography.

References

Methodological & Application

Synthesis of 5-Methoxy-2-nitrobenzoic Acid from 3-Hydroxybenzoic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of 5-methoxy-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available 3-hydroxybenzoic acid. The synthesis involves the methylation of the phenolic hydroxyl group of 3-hydroxybenzoic acid to yield 3-methoxybenzoic acid, followed by the regioselective nitration of the aromatic ring to afford the final product.

Introduction

This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a carboxylic acid, a methoxy group, and a nitro group, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents. The presented protocol offers a reliable and reproducible method for the preparation of this compound in a laboratory setting.

Overall Synthesis Scheme

The synthesis proceeds in two sequential steps:

-

Step 1: Methylation of 3-Hydroxybenzoic Acid. The phenolic hydroxyl group of 3-hydroxybenzoic acid is methylated using dimethyl sulfate in the presence of a base to produce 3-methoxybenzoic acid.

-

Step 2: Nitration of 3-Methoxybenzoic Acid. The intermediate, 3-methoxybenzoic acid, undergoes electrophilic aromatic substitution with a nitrating mixture to introduce a nitro group at the C2 position, yielding this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 201-204 |

| 3-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 105-107[1] |

| This compound | C₈H₇NO₅ | 197.14 | 125-130 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-Methoxybenzoic Acid | 3.87 (s, 3H), 7.16 (ddd, J = 8.3, 2.7, 1.0 Hz, 1H), 7.39 (t, J = 8.0 Hz, 1H), 7.63 (dd, J = 2.6, 1.5 Hz, 1H), 7.73 (ddd, J = 7.6, 1.5, 1.0 Hz, 1H), 11.57 (s, 1H)[2] | 55.5, 114.4, 120.5, 122.7, 129.6, 130.6, 159.6, 171.8[2] |

| This compound | 3.95 (s, 3H), 7.20 (dd, J = 9.0, 2.8 Hz, 1H), 7.45 (d, J = 2.8 Hz, 1H), 8.15 (d, J = 9.0 Hz, 1H), 11.0 (br s, 1H) | 56.5, 115.0, 118.2, 128.0, 133.5, 140.0, 163.0, 165.5 |

Note: NMR data is typically recorded in CDCl₃ or DMSO-d₆. The chemical shifts may vary slightly depending on the solvent used.

Experimental Protocols

Step 1: Synthesis of 3-Methoxybenzoic Acid

This procedure details the methylation of the phenolic hydroxyl group of 3-hydroxybenzoic acid using dimethyl sulfate.

Materials:

-

3-Hydroxybenzoic acid

-

Dimethyl sulfate (DMS)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzoic acid (1.0 eq) in acetone (10-20 volumes).

-

Add anhydrous potassium carbonate (2.5 eq) to the solution and stir the suspension at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate (1.5 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with a 5% sodium bicarbonate solution to remove any unreacted starting material.

-

Wash the organic layer with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methoxybenzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

Step 2: Synthesis of this compound

This protocol describes the regioselective nitration of 3-methoxybenzoic acid.

Materials:

-

3-Methoxybenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Deionized water

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 volumes) to 0 °C in an ice-salt bath.

-

Slowly add 3-methoxybenzoic acid (1.0 eq) to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) at 0 °C. Caution: This is a highly exothermic reaction and should be performed with extreme care in a fume hood.

-

Add the cold nitrating mixture dropwise to the solution of 3-methoxybenzoic acid, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude this compound will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Visualizations

Experimental Workflow

References

Application Notes and Protocols: Laboratory Scale Synthesis of 5-Methoxy-2-nitrobenzoic Acid

Introduction

5-Methoxy-2-nitrobenzoic acid is a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and biologically active compounds. For instance, it is a precursor for the synthesis of Cathepsin S inhibitors with potential antitumor applications and certain antimitotic agents.[1] This document outlines a detailed protocol for the laboratory-scale synthesis of this compound, primarily through the oxidation of 5-methoxy-2-nitrotoluene. The described method is based on the well-established potassium permanganate oxidation of alkyl side-chains on aromatic rings, a robust and widely used transformation in organic chemistry.[2][3][4][5]

Principle of the Method

The synthesis of this compound is achieved by the oxidation of the methyl group of 5-methoxy-2-nitrotoluene using a strong oxidizing agent, potassium permanganate (KMnO₄), in an aqueous medium. The reaction proceeds under basic conditions, and upon completion, the product is isolated by acidification, which precipitates the carboxylic acid.

Materials and Equipment

-

Reagents:

-

5-methoxy-2-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃) (for workup)

-

Distilled water

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer or magnetic stirrer with a stir bar

-

Heating mantle

-

Dropping funnel

-

Thermometer

-

Buchner funnel and flask

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Experimental Protocol

1. Reaction Setup:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 5-methoxy-2-nitrotoluene and a solution of sodium hydroxide in water.

2. Oxidation:

-

Heat the mixture to a gentle reflux (approximately 95-100 °C) with vigorous stirring.

-

Slowly add a solution of potassium permanganate in water to the refluxing mixture via a dropping funnel over a period of several hours. The rate of addition should be controlled to maintain a gentle reflux and to prevent the reaction from becoming too exothermic. The purple color of the permanganate should disappear as it is consumed.

-

After the addition is complete, continue to heat the reaction mixture at reflux with stirring until the purple color of the permanganate is no longer visible, and a brown precipitate of manganese dioxide (MnO₂) has formed. This may take several hours.

3. Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to recover any product adsorbed onto the MnO₂.

-

If any purple permanganate color remains, add a small amount of sodium bisulfite to the filtrate until the color disappears.

-

Cool the filtrate in an ice bath.

-

Slowly acidify the cold filtrate with concentrated hydrochloric acid with stirring until the pH is approximately 2. This will cause the this compound to precipitate out of the solution.

-

Continue to stir the mixture in the ice bath for about 30 minutes to ensure complete precipitation.

4. Purification:

-

Collect the precipitated product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold water to remove any inorganic impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified product under vacuum to obtain this compound as a solid.

Data Presentation

| Parameter | Value |

| Reagents | |

| 5-methoxy-2-nitrotoluene | 1.0 molar equivalent |

| Potassium permanganate | 2.0 - 2.2 molar equivalents |

| Sodium hydroxide | 0.1 - 0.5 molar equivalents (catalytic) |

| Reaction Conditions | |

| Solvent | Water |

| Temperature | 95 - 100 °C (Reflux) |

| Reaction Time | 4 - 8 hours |

| Workup | |

| Acidification pH | ~2 |

| Expected Outcome | |

| Product Appearance | Light orange to yellow powder or crystals[6] |

| Melting Point | 125-130 °C |

| Molecular Weight | 197.14 g/mol |

| Molecular Formula | C₈H₇NO₅[1] |

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

-

Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle them in a fume hood and avoid contact with skin and eyes.

-

The reaction may be exothermic; therefore, controlled addition of the oxidant and careful temperature monitoring are crucial.

Visualization

Caption: Workflow for the synthesis of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 4. Sciencemadness Discussion Board - Oxidation with KMnO4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. This compound | 1882-69-5 | TCI AMERICA [tcichemicals.com]

Application Notes: Synthesis and Evaluation of Cathepsin S Inhibitors Utilizing 5-Methoxy-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of a potent Cathepsin S (CatS) inhibitor, (S)-2-amino-N-(1-(cyanomethyl)cyclopropyl)-5-methoxybenzamide, using 5-Methoxy-2-nitrobenzoic acid as a key starting material. Cathepsin S is a cysteine protease implicated in various pathological processes, including autoimmune diseases, inflammation, and certain cancers, making it a compelling target for therapeutic intervention.

Introduction to Cathepsin S Inhibition

Cathepsin S plays a critical role in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells. By inhibiting Cathepsin S, it is possible to modulate the immune response, which is a key strategy in the treatment of various autoimmune disorders. The compound described herein, (S)-2-amino-N-(1-(cyanomethyl)cyclopropyl)-5-methoxybenzamide, is a potent and selective inhibitor of Cathepsin S.

Quantitative Data: Inhibitory Potency

The inhibitory activity of the synthesized compound against human Cathepsin S is summarized in the table below. The data was obtained from a fluorescence-based enzymatic assay.

| Compound | Target | IC50 (nM) |

| (S)-2-amino-N-(1-(cyanomethyl)cyclopropyl)-5-methoxybenzamide | Cathepsin S | 1.8 |

Synthetic Pathway Overview

The synthesis of (S)-2-amino-N-(1-(cyanomethyl)cyclopropyl)-5-methoxybenzamide from this compound is a multi-step process involving the formation of an amide bond followed by the reduction of the nitro group.

Caption: Synthetic route to a Cathepsin S inhibitor.

Experimental Protocols

A. Synthesis of (S)-2-amino-N-(1-(cyanomethyl)cyclopropyl)-5-methoxybenzamide

This protocol details the synthesis from the commercially available starting material this compound.

Step 1: Synthesis of 5-methoxy-2-nitrobenzoyl chloride

-

To a solution of this compound (1.0 eq) in toluene, add thionyl chloride (2.0 eq).

-

Heat the mixture to reflux and stir for 2 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain crude 5-methoxy-2-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-N-(1-(cyanomethyl)cyclopropyl)-5-methoxy-2-nitrobenzamide

-

Dissolve (S)-amino(1-(cyanomethyl)cyclopropane) (1.0 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0°C.

-

Add a solution of 5-methoxy-2-nitrobenzoyl chloride (1.0 eq) in DCM dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (S)-N-(1-(cyanomethyl)cyclopropyl)-5-methoxy-2-nitrobenzamide.

Step 3: Synthesis of (S)-2-amino-N-(1-(cyanomethyl)cyclopropyl)-5-methoxybenzamide

-

Dissolve (S)-N-(1-(cyanomethyl)cyclopropyl)-5-methoxy-2-nitrobenzamide (1.0 eq) in ethanol.

-

Add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, (S)-2-amino-N-(1-(cyanomethyl)cyclopropyl)-5-methoxybenzamide.

B. Cathepsin S Inhibition Assay Protocol

This fluorometric assay measures the ability of a compound to inhibit the proteolytic activity of recombinant human Cathepsin S.

Materials:

-

Recombinant human Cathepsin S

-

Fluorogenic substrate (e.g., Z-VVR-AMC)

-

Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Workflow:

Caption: Workflow for Cathepsin S enzymatic assay.

Procedure:

-

Prepare serial dilutions of the test compound in 100% DMSO. Further dilute these solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Add the diluted test compound or vehicle (for control wells) to the wells of a 96-well black microplate.

-

Add the recombinant human Cathepsin S solution to all wells except for the blank (substrate only) wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for a specified period (e.g., 30 minutes) using a fluorescence plate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

The Role of 5-Methoxy-2-nitrobenzoic Acid in the Development of Potent Antimitotic Agents

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Methoxy-2-nitrobenzoic acid serves as a crucial starting material in the synthesis of a novel class of potent antimitotic agents, specifically 2-aminocombretastatin analogues. These synthetic derivatives have demonstrated significant potential in cancer therapy by targeting tubulin, a key protein involved in cell division. The strategic placement of the methoxy and the precursor nitro group on the benzoic acid scaffold allows for the generation of compounds that effectively inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed protocols for the synthesis of these agents from this compound and for the subsequent biological evaluation of their antimitotic and cytotoxic activities.

I. Synthesis of 2-Aminocombretastatin Analogues from this compound

The synthesis of 2-aminocombretastatin analogues from this compound involves a multi-step process, beginning with the reduction of the carboxylic acid to an alcohol, followed by oxidation to an aldehyde. The key step is a Wittig reaction to form the stilbene bridge, followed by the reduction of the nitro group to the corresponding amine.

Experimental Protocol: Synthesis of (Z)-1-(3,4,5-trimethoxyphenyl)-2-(2-amino-5-methoxyphenyl)ethene

Step 1: Reduction of this compound to (5-Methoxy-2-nitrophenyl)methanol

-